

Application Notes & Protocols: 5-Morpholin-4-yl-2-furaldehyde in Medicinal Chemistry

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Compound of Interest

Compound Name: **5-Morpholin-4-yl-2-furaldehyde**

Cat. No.: **B1594971**

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I. Introduction: A Scaffold of Promise

In the landscape of medicinal chemistry, the strategic combination of privileged pharmacophores is a cornerstone of rational drug design. **5-Morpholin-4-yl-2-furaldehyde** emerges as a compound of significant interest, elegantly merging two potent scaffolds: the furan ring and the morpholine moiety.

The furan nucleus is a five-membered aromatic heterocycle integral to numerous biologically active compounds, contributing to a wide spectrum of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Its utility often lies in its ability to act as a bioisostere for phenyl rings, offering unique electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[1] The aldehyde group at the 2-position further serves as a versatile chemical handle, enabling the synthesis of a diverse library of derivatives such as Schiff bases, hydrazones, and chalcones for extensive structure-activity relationship (SAR) studies.[3][4]

Complementing the furan core is the morpholine ring, a ubiquitous pharmacophore in modern drug discovery.[5] The inclusion of a morpholine moiety is a well-established strategy to enhance the pharmacological profile of a lead compound. It often improves aqueous solubility, metabolic stability, and can serve as a crucial hydrogen bond acceptor, strengthening interactions with biological targets like protein kinases.[5] The fusion of these two scaffolds in **5-Morpholin-4-yl-2-furaldehyde** creates a molecule with a compelling rationale for exploration in various therapeutic areas.

This guide provides a comprehensive overview of the potential applications of **5-Morpholin-4-yl-2-furaldehyde**, hypothesized mechanisms of action, and detailed protocols for its synthesis and biological evaluation.

Compound Profile: **5-Morpholin-4-yl-2-furaldehyde**

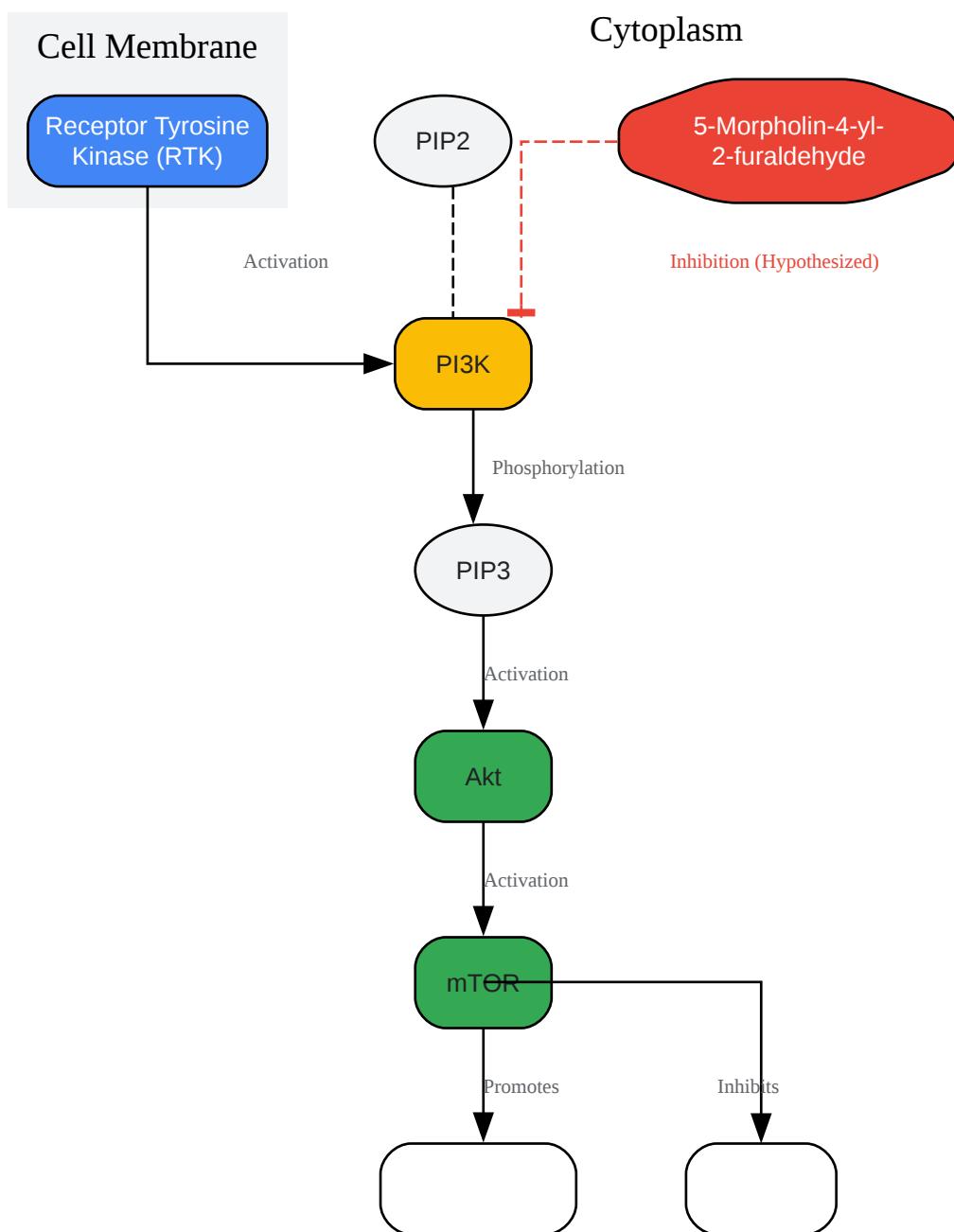
Property	Value	Source
IUPAC Name	5-morpholin-4-ylfuran-2-carbaldehyde	[6]
CAS Number	3680-96-4	[6]
Molecular Formula	C ₉ H ₁₁ NO ₃	[6]
Molecular Weight	181.19 g/mol	[6]
Appearance	Solid (form may vary)	-
Hazards	Harmful if swallowed (Acute Toxicity, Oral)	[6]

II. Hypothesized Mechanism of Action: Targeting Cancer Cell Proliferation

While direct mechanistic studies on **5-Morpholin-4-yl-2-furaldehyde** are emerging, the known activities of related furan and morpholine-containing compounds allow for the formulation of compelling hypotheses. A significant body of research points to the ability of such derivatives to modulate critical signaling pathways that are frequently dysregulated in cancer.[7]

One of the most promising hypothetical targets is the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many human cancers.[8] Furan derivatives have demonstrated the ability to suppress this pathway, leading to anti-proliferative effects.[3][7] The morpholine ring is also a key feature in known PI3K inhibitors, suggesting a synergistic potential.

The proposed mechanism involves the inhibition of PI3K, which would prevent the phosphorylation and activation of Akt. This, in turn, would inhibit the downstream effector mTOR, a master regulator of protein synthesis and cell growth. The ultimate result is the induction of cell cycle arrest and apoptosis.

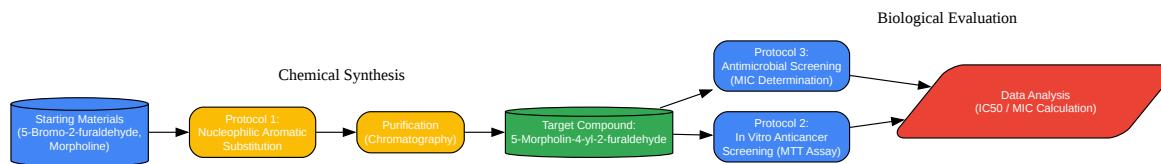


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Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by **5-Morpholin-4-yl-2-furaldehyde**.

III. Experimental Workflows and Protocols

This section provides detailed, field-proven protocols for the synthesis and biological evaluation of **5-Morpholin-4-yl-2-furaldehyde**.



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Caption: General workflow for the synthesis and evaluation of **5-Morpholin-4-yl-2-furaldehyde**.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

Principle: This protocol describes a common and reliable method for synthesizing 5-substituted furan derivatives. It involves the nucleophilic displacement of a halide (bromide) on the furan ring by an amine (morpholine). The reaction is typically performed in a polar aprotic solvent.

Materials:

- 5-Bromo-2-furaldehyde
- Morpholine
- Potassium carbonate (K_2CO_3)

- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Hexanes
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-furaldehyde (1.0 eq).
- Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of starting material).
- Add potassium carbonate (2.0 eq) to the mixture. This acts as a base to facilitate the reaction.
- Add morpholine (1.2 eq) dropwise to the stirring mixture.
- Heat the reaction mixture to 80-100 °C and allow it to stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.

- Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
- Combine the organic layers and wash with water, followed by brine. The washing steps remove DMF and inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield pure **5-Morpholin-4-yl-2-furaldehyde**.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3][9]

Materials:

- Human cancer cell line (e.g., MCF-7 for breast cancer, HCT 116 for colon cancer)[9][10]
- Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- **5-Morpholin-4-yl-2-furaldehyde** stock solution (e.g., 10 mM in DMSO)
- MTT solution (5 mg/mL in sterile PBS)
- DMSO (cell culture grade)
- Sterile 96-well microtiter plates
- Multichannel pipette
- CO₂ incubator (37°C, 5% CO₂)

- Microplate reader (absorbance at 570 nm)

Procedure:

- Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the **5-Morpholin-4-yl-2-furaldehyde** stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 μ M).
- Remove the old medium from the wells and add 100 μ L of the medium containing the test compound dilutions. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).
- Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
- MTT Addition: After incubation, carefully remove the medium and add 100 μ L of fresh medium plus 20 μ L of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
- Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 μ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Protocol 3: Antimicrobial Activity (Broth Microdilution for MIC)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and quantitative technique to determine the MIC.[9]

Materials:

- Bacterial or fungal strain (e.g., *Staphylococcus aureus*, *Escherichia coli*)[2]
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- **5-Morpholin-4-yl-2-furaldehyde** stock solution (e.g., 1 mg/mL in DMSO)
- Sterile 96-well microtiter plates
- 0.5 McFarland turbidity standard
- Spectrophotometer

Procedure:

- **Inoculum Preparation:** Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- **Compound Dilution:** Dispense 50 μ L of sterile broth into each well of a 96-well plate.
- Add 50 μ L of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 50 μ L from each well to the next. Discard the final 50 μ L from the last well.
- **Inoculation:** Add 50 μ L of the prepared microbial inoculum to each well.
- **Controls:** Include a positive control (wells with broth and inoculum, but no compound) and a negative control (wells with broth only).

- Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
- Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed by eye or with a microplate reader.

IV. Data Presentation and Interpretation

Quantitative data from biological assays should be compiled for clear comparison. The following tables serve as templates for organizing results.

Table 1: In Vitro Anticancer Activity of **5-Morpholin-4-yl-2-furaldehyde**

Cancer Cell Line	Tissue of Origin	IC ₅₀ (µM) after 48h	Standard Drug (e.g., Doxorubicin) IC ₅₀ (µM)
MCF-7	Breast	[Insert Data]	[Insert Data]
HCT 116	Colon	[Insert Data]	[Insert Data]
A549	Lung	[Insert Data]	[Insert Data]
PC-3	Prostate	[Insert Data]	[Insert Data]

Table 2: In Vitro Antimicrobial Activity of **5-Morpholin-4-yl-2-furaldehyde**

Microbial Strain	Type	MIC (µg/mL)	Standard Drug (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus	Gram-positive	[Insert Data]	[Insert Data]
Escherichia coli	Gram-negative	[Insert Data]	[Insert Data]
Candida albicans	Fungal	[Insert Data]	[Insert Data]

V. Conclusion and Future Directions

5-Morpholin-4-yl-2-furaldehyde represents a synthetically accessible and promising scaffold for medicinal chemistry research. Its design inherently combines the advantageous properties of both the furan and morpholine moieties, providing a strong rationale for its evaluation as a potential anticancer and antimicrobial agent. The protocols detailed in this guide offer a robust framework for investigating its biological activity and elucidating its mechanism of action. Future research should focus on synthesizing a library of analogues to build a comprehensive structure-activity relationship, optimizing potency and selectivity, and advancing the most promising candidates into more complex preclinical models.

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